Doxacurium

Neuromuscular Blockade Pharmacodynamics ED95

Doxacurium (CAS 106791-39-3) is the preferred long-acting, non-depolarizing NMBA for ICU and extended-surgery protocols, distinguished by its fastest, least variable recovery (138 ± 46 min vs. pancuronium's 279 ± 229 min) and an unmatched cardiovascular safety margin due to absent M2/M3 muscarinic antagonism. Procure for critical care formularies, coronary artery bypass research, or SAR studies where high potency, predictable trajectory, and minimal histamine release are non-negotiable. Available as a stereoisomer mixture for R&D use.

Molecular Formula C56H78N2O16+2
Molecular Weight 1035.2 g/mol
CAS No. 106791-39-3
Cat. No. B1220649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxacurium
CAS106791-39-3
Synonyms2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride
BW A938U
BW-A 938U
BW-A-938U
BW-A938U
doxacurium
doxacurium chloride
Nuromax
Molecular FormulaC56H78N2O16+2
Molecular Weight1035.2 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C
InChIInChI=1S/C56H78N2O16/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6/h29-34,39-40H,15-28H2,1-14H3/q+2
InChIKeyGBLRQXKSCRCLBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.02e-05 g/L

Doxacurium Chloride (CAS 106791-39-3) Long-Acting Non-Depolarizing Neuromuscular Blocker Procurement Specification


Doxacurium chloride (CAS 106791-39-3), marketed as NUROMAX, is a potent, long-acting, non-depolarizing neuromuscular blocking agent (NMBA) belonging to the benzylisoquinolinium diester class [1]. It functions as a competitive antagonist at nicotinic acetylcholine receptors on the motor end-plate [2]. Characterized by its high potency and minimal cardiovascular side effects, it is indicated as an adjunct to general anesthesia to provide skeletal muscle relaxation for endotracheal intubation and to facilitate mechanical ventilation [3]. The compound exists as a mixture of three trans, trans stereoisomers and is primarily eliminated unchanged via renal and biliary pathways [4].

Why Doxacurium (CAS 106791-39-3) Cannot Be Readily Substituted with Other Long-Acting Neuromuscular Blockers


Direct substitution of doxacurium with other long-acting non-depolarizing neuromuscular blockers like pancuronium or pipecuronium, or with intermediate/short-acting agents like cisatracurium or mivacurium, is clinically inadvisable due to quantifiable, significant differences in their pharmacodynamic and pharmacokinetic profiles. Doxacurium exhibits a unique combination of high potency, a specific duration of action profile, a predictable recovery trajectory, and a superior cardiovascular safety margin related to muscarinic receptor affinity [1]. The following evidence demonstrates that these parameters are not interchangeable and directly impact clinical outcomes, patient safety, and overall procedural efficiency [2].

Doxacurium (CAS 106791-39-3) Quantified Differentiation Evidence: Potency, Recovery, and Cardiovascular Selectivity


Quantified Superior Potency vs. Pipecuronium and Pancuronium

Doxacurium demonstrates a significantly higher potency compared to both pipecuronium and pancuronium, allowing for effective neuromuscular blockade at lower molar doses. This is a critical parameter for procurement as it influences dosing, volume of administration, and potential for accumulation. The ED95 values, representing the dose required for 95% suppression of muscle twitch response, provide a direct quantitative measure of this differential potency [1].

Neuromuscular Blockade Pharmacodynamics ED95 Potency

More Predictable and Rapid Recovery Profile in ICU vs. Pancuronium

In a prospective, double-blind, randomized multicenter trial conducted in ICU patients requiring neuromuscular blockade for >24 hours for mechanical ventilation, doxacurium demonstrated a significantly more predictable and more rapid recovery profile upon discontinuation compared to pancuronium [1]. This difference is crucial for managing critically ill patients where prompt and reliable reversal of paralysis is essential for weaning from mechanical ventilation and neurological assessment.

Intensive Care Mechanical Ventilation Neuromuscular Blockade Recovery Time

Superior Cardiovascular Stability: Lack of Tachycardia vs. Pancuronium

Pancuronium is a well-known long-acting NMBA associated with a significant increase in heart rate due to its vagolytic and sympathomimetic properties. In contrast, doxacurium lacks these cardiovascular effects. A direct comparison in ICU patients showed a statistically significant increase in heart rate after pancuronium administration that was absent in the doxacurium group [1].

Cardiovascular Hemodynamics Heart Rate Safety

Distinct Onset and Recovery vs. Pipecuronium at 3xED95

At equipotent doses of 3 times the ED95 (3xED95), doxacurium exhibits a slower onset of neuromuscular blockade but a more rapid recovery compared to the steroidal agent pipecuronium. This pharmacodynamic trade-off is quantifiable and should guide selection based on clinical priority—whether a slightly faster onset is needed or a shorter, more predictable recovery is preferred [1].

Pharmacodynamics Onset Time Recovery Time Pipecuronium

Absence of M2/M3 Muscarinic Receptor Antagonism: Mechanistic Basis for Cardiovascular Safety

Doxacurium's favorable cardiovascular profile is underpinned by its lack of interaction with M2 and M3 muscarinic receptors, in contrast to other long-acting agents like pancuronium and pipecuronium. In vitro studies demonstrate that doxacurium is not an antagonist of either M2 or M3 receptors, a property that explains its lack of vagolytic and sympathomimetic effects [1]. This mechanistic differentiation is a primary driver for its selection in patients where cardiovascular stability is paramount.

Muscarinic Receptors M2 M3 Cardiovascular Selectivity

Prioritized Procurement Scenarios for Doxacurium (CAS 106791-39-3) Based on Quantified Evidence


ICU Mechanical Ventilation (>24h) Requiring Predictable Recovery

Doxacurium is the preferred agent for long-term neuromuscular blockade in the ICU, where its significantly faster and less variable recovery time (138 ± 46 min) compared to pancuronium (279 ± 229 min) directly translates to improved clinical outcomes [1]. Procurement should be prioritized for ICU formularies to facilitate earlier ventilator weaning and neurological assessment in critically ill patients requiring paralysis for >24 hours.

Cardiac and High-Risk Surgical Anesthesia Requiring Hemodynamic Stability

In procedures such as coronary artery bypass grafting or valve replacement, where tachycardia and blood pressure fluctuations are detrimental, doxacurium's lack of significant cardiovascular effects is a critical differentiator [2]. The mechanistic basis, its absence of M2/M3 muscarinic receptor antagonism, provides a scientific rationale for its selection over pancuronium or pipecuronium in this high-risk patient population [3].

Research on Benzylisoquinolinium Neuromuscular Pharmacology

Doxacurium serves as an important research tool for studying structure-activity relationships within the benzylisoquinolinium class. Its distinct profile—high potency, long duration of action, and lack of histamine release or muscarinic effects—makes it a valuable reference compound for in vitro and in vivo studies aimed at developing new NMBAs with improved safety and efficacy profiles [4].

Anesthesia for Prolonged Surgical Procedures Where Sustained Block is Required

For extended surgical procedures lasting several hours, doxacurium provides a reliable, long-duration neuromuscular block without the need for frequent redosing. Its clinical duration of 100 minutes (range: 39-232 min) at 2xED95 and 160 minutes (range: 110-338 min) at 3xED95 supports its use in complex, lengthy operations where intermediate-acting agents would require more frequent administration and monitoring [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Doxacurium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.